molecular formula C4H2F3NO B14261367 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile CAS No. 139516-73-7

4,4,4-Trifluoro-3-hydroxybut-2-enenitrile

Cat. No.: B14261367
CAS No.: 139516-73-7
M. Wt: 137.06 g/mol
InChI Key: DGMHAJAZQPEFHR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybut-2-enenitrile is an organic compound with the molecular formula C4H2F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a nitrile group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile can be achieved through several methods. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional heating or microwave irradiation . Another method involves the use of visible-light-mediated aerobic nitrooxylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxybut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction of the nitrile group can produce trifluoromethyl amines.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the reactivity of the compound by withdrawing electron density from other parts of the molecule. This can affect the compound’s interactions with enzymes, receptors, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxybut-2-enenitrile is unique due to the combination of its trifluoromethyl, hydroxyl, and nitrile groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHAJAZQPEFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00769605
Record name 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00769605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139516-73-7
Record name 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00769605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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